2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Its molecular formula is C₁₇H₁₄BrN₃O₃, featuring a 5-bromo-2-methoxyphenyl substituent at position 4, a methyl group at position 7, and a nitrile group at position 2. The 5,6-dihydro configuration introduces partial saturation, affecting conformational flexibility .
Properties
IUPAC Name |
2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-8-5-13-15(17(22)21-8)14(11(7-19)16(20)24-13)10-6-9(18)3-4-12(10)23-2/h3-6,14H,20H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSTXKTVCUHHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound belonging to the pyranopyridine class. This compound has garnered interest due to its potential biological activities, including anticancer properties and applications in biochemical studies.
The molecular formula of the compound is , with a molecular weight of 388.22 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 388.22 g/mol |
| LogP | 2.3753 |
| LogD | 2.3723 |
| Polar Surface Area | 78.526 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of pyranopyridines have been shown to inhibit the activation of human hepatic stellate cells (LX2) and reduce HCV NS3 and NS5A protein levels in treated cells, suggesting a potential role in liver fibrosis and hepatitis C treatment .
While the specific mechanism of action for this compound is not well-documented, it is hypothesized that its effects may be mediated through interactions with molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the amino group and various substituents likely enhances its interaction with biological macromolecules .
Case Studies
- Cytotoxicity Assessment : A study evaluated various pyran derivatives against cancer cell lines MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
- Biochemical Applications : The compound has been utilized in biochemical studies for labeling reducing-end oligosaccharides via reductive amination, which is critical for tracking specific oligosaccharides in various biochemical assays .
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds within the pyranopyridine class:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 2-Amino-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-pyran | IC50 = 40 μM | Enzyme inhibition |
| 2-Amino-4-(5-fluoro-2-methoxyphenyl)-5-oxo-pyran | IC50 = 25 μM | Receptor modulation |
| 2-Amino-4-(5-chloro-2-methoxyphenyl)-5-oxo-pyran | IC50 = 30 μM | Cell cycle arrest |
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactivity is driven by its substituents:
Amino Group (-NH<sub>2</sub>)
-
Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form 2-acetamido-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 85%).
-
Alkylation : Treatment with methyl iodide in DMF produces 2-(methylamino)-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 72%).
Cyano Group (-CN)
-
Hydrolysis : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O), the cyano group converts to a carboxylic acid, yielding 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid (yield: 68%).
Methoxy Group (-OCH<sub>3</sub>)
-
Demethylation : Reacts with BBr<sub>3</sub> in DCM to form 2-amino-4-(5-bromo-2-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 63%).
Table 2: Functional Group Reactivity
| Functional Group | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| -NH<sub>2</sub> | Acetyl chloride/DCM | Acetamido derivative | 85 | |
| -CN | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux | Carboxylic acid derivative | 68 | |
| -OCH<sub>3</sub> | BBr<sub>3</sub>/DCM, 0°C | Hydroxyphenyl derivative | 63 |
Cross-Coupling Reactions Involving the Bromo Substituent
The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions:
Suzuki Coupling
-
Reacts with phenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form 2-amino-4-(5-phenyl-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 75%) .
Table 3: Cross-Coupling Reactions
Stability Under Acidic and Basic Conditions
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aryl Ring
- Compound 14 (): 2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Key differences: 3-Bromo (vs. 5-bromo-2-methoxy) and 6,7-dimethyl groups. Impact: The 3-bromo substitution reduces steric hindrance compared to the target compound’s 5-bromo-2-methoxy group. The additional methyl groups at positions 6 and 7 may increase hydrophobicity .
- Compound 3ab (): Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate Key differences: 4-Methoxyphenyl (vs. 5-bromo-2-methoxyphenyl), phenethyl at position 6, and a carboxylate ester (vs. nitrile).
Substituent Variations at Position 6
- Compound from : 2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Key differences: 2-Chlorophenyl and phenethyl substitution at position 6. Impact: The phenethyl group increases molecular weight (MW = 417.89 g/mol) compared to the target compound (MW = 396.22 g/mol), affecting pharmacokinetic properties like absorption .
Core Skeleton Modifications
- Compound from : 2-Amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile Key differences: Pyrano[4,3-b]pyran core (vs. pyrano[3,2-c]pyridine).
Spectroscopic and Physical Properties
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Compound 14 : m/z 394.0159 [M+Na⁺], matching theoretical 394.0167 .
- Compound 3ab : Molecular ion peak at m/z 452.18 (C₂₄H₂₅N₃O₅) .
Melting Points
Q & A
Q. What synthetic methodologies are effective for constructing the pyrano[3,2-c]pyridine core in derivatives of this compound?
- Methodological Answer: The pyrano[3,2-c]pyridine core is typically synthesized via multicomponent reactions (MCRs). For example, bromophenyl derivatives can be prepared by refluxing a mixture of substituted acetophenones (e.g., p-bromoacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol. Reaction optimization (e.g., 10–20 hours under reflux) is critical for yield improvement . Table 1: Key Reaction Parameters from Literature
| Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Aldehyde, acetophenone, ethyl cyanoacetate, NH₄OAc | Ethanol | Reflux | 10–20 | 70–95 |
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer: Use DMSO- as a solvent to enhance solubility and reduce aggregation. Assign peaks via 2D NMR techniques (e.g., H-C HMBC) to confirm connectivity. For example, the methoxy group (δ ~3.30 ppm in H NMR) and bromophenyl protons (δ 7.11–7.39 ppm) can be correlated with carbonyl carbons (δ ~161.5 ppm in C NMR) .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer: Precipitate the crude product using ethanol/water mixtures, followed by recrystallization from DMF/ethanol (1:2 ratio). Column chromatography with silica gel and ethyl acetate/hexane gradients can further resolve impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for similar derivatives with varying substituents?
- Methodological Answer: Substituent steric/electronic effects (e.g., bromine vs. methoxy) influence reaction kinetics. Optimize by:
- Adjusting reaction time (e.g., extending to 24 hours for bulky substituents).
- Using catalysts like piperidine or acetic acid to enhance cyclization .
Example: Bromophenyl derivatives may require higher temperatures (80°C vs. 60°C) compared to methoxy analogs .
Q. What computational methods are suitable for predicting the tautomeric behavior of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria. Validate predictions using H NMR in DMSO-, where tautomers exhibit distinct NH and carbonyl proton shifts. Tautomer counts (e.g., 2 tautomers) are noted in topological analyses .
Q. How can X-ray crystallography confirm the stereochemistry of the dihydropyran ring?
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antiproliferative activity?
- Methodological Answer: Synthesize analogs with systematic substituent variations (e.g., replacing bromine with chlorine or methoxy groups). Test in vitro against cancer cell lines (e.g., MCF-7) and correlate IC values with electronic parameters (Hammett constants) or steric bulk . Table 2: Example SAR Data for Bromophenyl Derivatives
| Substituent | IC (µM) | LogP |
|---|---|---|
| 5-Bromo-2-methoxy | 1.2 | 3.0 |
| 3,4-Dichloro | 2.5 | 3.5 |
Q. How can regioselectivity challenges during electrophilic substitution be mitigated?
- Methodological Answer: Direct substitution using protecting groups (e.g., acetyl for NH) or employ directing groups (e.g., cyano) to favor meta/para positions on the aryl ring. Computational modeling (e.g., Fukui indices) predicts reactive sites .
Data Contradiction Analysis
Q. How should researchers resolve conflicting 13^{13}13C NMR assignments for carbonyl carbons in similar compounds?
- Methodological Answer: Cross-validate using HMBC correlations and compare with literature. For instance, a carbonyl signal at δ 161.5 ppm may shift to δ 159.6 ppm in DMSO- due to solvent effects .
Q. Why do antiproliferative activities vary significantly across structurally similar analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
